3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:
- 4-Methyl substituent: Influences steric hindrance and electron distribution.
- 6-Trifluoromethyl group: Improves lipophilicity and metabolic stability.
Properties
Molecular Formula |
C17H13F3IN3OS |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H13F3IN3OS/c1-7-5-9(21)3-4-10(7)23-15(25)14-13(22)12-8(2)6-11(17(18,19)20)24-16(12)26-14/h3-6H,22H2,1-2H3,(H,23,25) |
InChI Key |
YSCKPLNJSXMTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C=C3)I)C)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine substituent can be reduced to form deiodinated products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the trifluoromethyl group can lead to a variety of functionalized thienopyridine derivatives .
Scientific Research Applications
3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the iodine and trifluoromethyl groups enhances its binding affinity and specificity . Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling processes .
Comparison with Similar Compounds
Substituent-Driven Variations in Thieno[2,3-b]pyridine-2-carboxamides
The table below highlights critical structural differences and their implications:
Impact of Substituents on Pharmacological Properties
- Trifluoromethyl (CF₃) : Present in the target compound and several analogs (e.g., ), this group enhances lipophilicity and resistance to oxidative metabolism, improving bioavailability .
- Halogen Substituents (I, Cl, F) :
- Iodine (Target) : Increases molecular weight (~100 g/mol vs. Cl/F analogs) and may enable radiopharmaceutical applications. Its bulky nature could affect receptor binding .
- Chlorine/Fluorine () : Electron-withdrawing effects stabilize aromatic rings and modulate electronic interactions with biological targets.
- Amino Group: Common in all compared compounds, it facilitates hydrogen bonding with enzymes (e.g., FOXM1 inhibition in ).
Structural-Activity Relationship (SAR) Insights
- Position 4 Substituents: Methyl (Target) vs. Phenyl () vs. CF₃ (Target): Phenyl groups enhance π-π stacking but reduce polarity.
- 4-Methoxyphenyl (): Methoxy groups improve solubility but may reduce membrane permeability.
Biological Activity
3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of thienopyridines, which are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 491.27 g/mol. Its structure includes a thieno[2,3-b]pyridine core, which is substituted with various functional groups that contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the potential of thienopyridine derivatives as antiviral agents. In particular, compounds similar to 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have shown promising results against viral targets. For instance, modifications at the C-2 and N-3 positions of the pyridine ring have been associated with enhanced antiviral activity, suggesting that similar substitutions might improve the efficacy of this compound against specific viruses .
Antibacterial Activity
Compounds within the thienopyridine class have also been evaluated for their antibacterial properties. Studies indicate that certain structural modifications can lead to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .
Anticancer Potential
The anticancer properties of thienopyridine derivatives are another area of active research. The inhibition of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell survival and proliferation, has been a focus for compounds similar to 3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. These compounds have shown potential in disrupting cancer cell growth in vitro and in vivo models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyridine derivatives. Key findings include:
- Substitution Effects : The presence of halogens (e.g., iodine) at specific positions enhances biological activity.
- Functional Groups : Amino and trifluoromethyl groups are beneficial for increasing solubility and bioavailability.
| Substituent | Effect on Activity |
|---|---|
| Iodine | Increases antibacterial activity |
| Trifluoromethyl | Enhances solubility |
| Amino group | Improves interaction with targets |
Case Studies
- Antiviral Efficacy : A study demonstrated that derivatives with similar structures inhibited viral replication in cell cultures more effectively than standard antiviral agents.
- Antibacterial Screening : A series of thienopyridine derivatives were tested against Pseudomonas aeruginosa, showing significant activity with MIC values comparable to existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
